Benzyl 3-nitriloalaninate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59319-88-9 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
benzyl 2-amino-2-cyanoacetate |
InChI |
InChI=1S/C10H10N2O2/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9H,7,12H2 |
InChI Key |
BIAHCDGTHBPHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C#N)N |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Benzyl 3 Nitriloalaninate
Reactivity and Chemical Transformations of Benzyl (B1604629) 3-nitriloalaninate
The reactivity of Benzyl 3-nitriloalaninate is dictated by its two principal functional groups: the ester and the nitrile. Each group can undergo specific transformations independently, allowing for selective chemical modifications.
Reactions Involving the Ester Moiety
The benzyl ester group is susceptible to cleavage and modification through several common reactions.
The hydrolysis of the benzyl ester in this compound cleaves the ester bond to yield 3-nitriloalanine and benzyl alcohol. This reaction can be performed under various conditions. A common method involves heating the ester with water, a process that can be carried out at temperatures ranging from 40°C to 320°C. google.comgoogle.com While the reaction can proceed without a catalyst, the addition of a weak acid can facilitate the transformation. google.comgoogle.com Strong acids or bases are generally avoided to prevent the formation of salts upon neutralization, which can complicate the purification process. google.comgoogle.com
Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates benzyl alcohol to form the carboxylic acid. libretexts.org The kinetics of benzyl ester hydrolysis have been studied, and the rate can be influenced by factors such as pH and the specific structure of the ester. pearson.comsigmaaldrich.com
Table 1: Conditions for Benzyl Ester Hydrolysis
| Reagent(s) | Conditions | Products |
|---|---|---|
| Water (H₂O) | 40-320°C | 3-Nitriloalanine, Benzyl Alcohol |
| Water (H₂O), Weak Acid (e.g., Acetic Acid) | Elevated Temperature | 3-Nitriloalanine, Benzyl Alcohol |
| Dilute Strong Acid (e.g., HCl) | Heat | 3-Nitriloalanine, Benzyl Alcohol |
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.org In this case, this compound would be converted to 2-amino-3-cyanopropan-1-ol and benzyl alcohol. The reaction proceeds via a tetrahedral intermediate which eliminates the benzyloxy group to form an aldehyde, which is then immediately reduced further to the primary alcohol. libretexts.org
Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). libretexts.orgchemistrysteps.com This reaction is typically performed at low temperatures, such as -78°C, to prevent the over-reduction of the newly formed aldehyde. chemistrysteps.comresearchgate.net The reaction with DIBAL-H forms a stable tetrahedral intermediate at low temperatures, which upon aqueous workup, hydrolyzes to yield the aldehyde, 3-nitriloalaninal. chemistrysteps.comyoutube.com
Table 2: Reagents for Ester Reduction
| Reagent | Conditions | Product Functional Group |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent (e.g., THF) | Primary Alcohol |
Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester of 3-nitriloalanine and benzyl alcohol. This equilibrium reaction is often driven to completion by using a large excess of the new alcohol or by removing one of the products. Catalysts for this reaction can be acidic (e.g., sulfuric acid) or basic (e.g., sodium alkoxide). Additionally, specific metal-based catalysts, such as tetranuclear zinc clusters, have been shown to promote transesterification under mild conditions for a variety of substrates. organic-chemistry.org
Reactions Involving the Nitrile Group
The nitrile functionality is a versatile group that can be converted into other important functional groups, namely carboxylic acids and amines.
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which would result in the formation of benzyl 2-aminosuccinate. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com The hydrolysis proceeds in two stages: the nitrile is first converted to an amide intermediate (benzyl 2-amino-3-carbamoylpropanoate), which is then further hydrolyzed to the carboxylic acid. chemistrysteps.combyjus.com
Acid Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, will produce the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com For nitriles with low water solubility, co-solvents or specialized catalysts may be required to facilitate the reaction. google.com
Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), initially forms the salt of the carboxylic acid (sodium salt of benzyl 2-aminosuccinate) and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org
Table 3: Conditions for Nitrile Hydrolysis
| Reagent(s) | Conditions | Intermediate | Final Product |
|---|---|---|---|
| H₃O⁺ (e.g., aq. HCl) | Heat | Amide | Carboxylic Acid |
Reduction of the nitrile group in this compound leads to the formation of a primary amine, yielding benzyl 2,4-diaminobutanoate. This is a common and important transformation in organic synthesis.
Catalytic Hydrogenation: This is often the most economical method for nitrile reduction. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.org To prevent the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com
Chemical Reduction: Strong hydride-donating reagents are also effective for reducing nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines in a non-catalytic fashion. libretexts.orgyoutube.com The reaction is typically carried out in an ether solvent, followed by an aqueous workup to yield the amine. youtube.com Other borane-based reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), can also be employed for this reduction. commonorganicchemistry.com
Table 4: Reagents for Nitrile Reduction | Reagent(s) | Conditions | Product Functional Group | | :--- | :--- | :--- | :--- | | H₂, Raney Nickel | High pressure, elevated temperature | Primary Amine | | H₂, Pd/C | High pressure, elevated temperature | Primary Amine | | Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, then H₂O workup | Primary Amine | | Borane-Tetrahydrofuran (BH₃-THF) | THF, heat | Primary Amine |
Nucleophilic Additions to the Nitrile (e.g., with Aminothiols)
The nitrile functional group in this compound is susceptible to nucleophilic attack, a reaction of significant interest, particularly in the context of prebiotic chemistry and the synthesis of peptides. The reaction between α-aminonitriles and aminothiols, such as cysteine, provides a pathway to form thiol-containing dipeptides. mdpi.com This transformation proceeds through a two-step mechanism. Initially, the nucleophilic thiol group of the aminothiol (B82208) attacks the electrophilic carbon of the nitrile, leading to the formation of a thiazoline (B8809763) intermediate. Subsequent hydrolysis of this intermediate yields the corresponding mercaptoamide. mdpi.com
Research has demonstrated the specific requirement for the thiol group in this reaction. While aminonitriles like aminoacetonitrile (B1212223) react readily with cysteine and homocysteine, no reaction is observed with other proteinogenic amino acids that lack a thiol group, such as glycine, alanine, and serine, under similar conditions. mdpi.com The alcohol function of serine, for instance, is not sufficiently nucleophilic to initiate the attack on the carbon-nitrogen triple bond. mdpi.com This highlights the unique reactivity of the thiol moiety towards the nitrile.
The enhanced reactivity of α-aminonitriles in these additions can be attributed to electronic factors. Computational studies have shown that the energy level of the π* orbital of the protonated form of aminoacetonitrile is particularly low, which makes it more susceptible to nucleophilic attack compared to other nitriles. mdpi.com This suggests that the reaction mechanism likely involves the protonated form of the aminonitrile. mdpi.com
Table 1: Reactivity of Aminonitriles with Various Amino Acids
| Reactant 1 | Reactant 2 | Product Formation | Reference |
| Aminoacetonitrile | Cysteine | Thiol-containing dipeptide (via thiazoline intermediate) | mdpi.com |
| Aminoacetonitrile | Homocysteine | Thiol-containing dipeptide (via six-membered ring intermediate) | mdpi.com |
| Aminoacetonitrile | Glycine | No reaction observed | mdpi.com |
| Aminoacetonitrile | Alanine | No reaction observed | mdpi.com |
| Aminoacetonitrile | Serine | No reaction observed | mdpi.com |
Transformations at the Alpha-Carbon and Amino Group
Reactions of the Alpha-Aminonitrile Moiety
The α-aminonitrile unit is a key structural motif that serves as a versatile precursor in organic synthesis, most notably in the Strecker synthesis of α-amino acids. mdpi.com This classic multicomponent reaction involves the condensation of a carbonyl compound, an amine, and a cyanide source to form an α-aminonitrile. organic-chemistry.org The core of this transformation is the nucleophilic addition of a cyanide anion to an imine or iminium ion intermediate, which is formed in situ from the aldehyde or ketone and the amine. mdpi.com
The α-aminonitrile itself can undergo further transformations. For instance, hydrolysis of the nitrile group provides the corresponding α-amino acid. A variety of catalysts and reaction conditions have been developed to facilitate the synthesis of α-aminonitriles, including the use of Lewis acids, organocatalysts, and transition metals. mdpi.comorganic-chemistry.org For example, sulfated polyborate has been employed as a catalyst for the three-component Strecker reaction of aldehydes/ketones, amines, and trimethylsilyl (B98337) cyanide (TMSCN) under solvent-free conditions, affording excellent yields of the desired α-aminonitriles. mdpi.com The proposed mechanism often involves the activation of the carbonyl group by the catalyst, facilitating the formation of the imine, which is then activated for the nucleophilic attack by the cyanide source. mdpi.com
Generation and Trapping of Iminium Ion Intermediates
The α-amino C-H bond in molecules like this compound can be a site for oxidative transformations to generate reactive iminium ion intermediates. nih.gov These electrophilic species are highly valuable in synthesis as they can be intercepted by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govbeilstein-journals.org
A modern and mild method for the generation of iminium ions involves visible light-mediated photoredox catalysis. nih.gov In this process, a photocatalyst, such as Ru(bpy)₃Cl₂, upon irradiation, can oxidize a tertiary amine to a radical cation. nih.gov Subsequent deprotonation forms an α-amino radical, which can be further oxidized to the corresponding iminium ion. nih.gov These transient iminium ions can then be trapped by various nucleophiles. nih.govbeilstein-journals.org For instance, cyanide has been effectively used to trap iminium ion intermediates, a process that can be monitored by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This methodology has been successfully applied to the functionalization of N-substituted tetrahydroisoquinolines, where an in situ generated iminium ion is trapped by organometallic nucleophiles or other carbon-based nucleophiles to yield 1,2-disubstituted products. beilstein-journals.org
Table 2: Methods for Generation and Trapping of Iminium Ions
| Generation Method | Trapping Nucleophile | Application Example | Reference |
| Visible Light Photoredox Catalysis | Organometallic Reagents | Functionalization of N-substituted tetrahydroisoquinolines | beilstein-journals.org |
| Visible Light Photoredox Catalysis | Nitroalkanes (aza-Henry reaction) | Synthesis of β-amino acids | nih.gov |
| Metabolic Activation (in vitro) | Cyanide | Detection of reactive intermediates from alicyclic amines | nih.gov |
Stability and Compatibility with Protecting Group Manipulations
The synthetic utility of this compound is intrinsically linked to the stability of its constituent parts and its compatibility with protecting group strategies commonly employed in multi-step synthesis. The molecule contains a benzyl ester and an α-aminonitrile moiety, which dictate the choice of reaction conditions.
The benzyl (Bn) group, used here as a benzyl ester, is a common protecting group for carboxylic acids and alcohols. wikipedia.org It exhibits good stability under a variety of conditions, including many acidic and basic environments where other protecting groups like tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) might be cleaved. uwindsor.canih.gov However, the benzyl group is susceptible to cleavage under reductive conditions. organic-chemistry.org The most common method for its removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C). uwindsor.caorganic-chemistry.org This method is generally mild and high-yielding. organic-chemistry.org Alternatively, benzyl ethers and esters can be cleaved by strong acids or through Birch reduction conditions (Na, NH₃(l)). uwindsor.ca
The amino group of the α-aminonitrile can be further protected if necessary. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). organic-chemistry.org The choice of protecting group is critical for orthogonal strategies, where one group must be selectively removed in the presence of others. organic-chemistry.org For example, a Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), while a Cbz group is stable to acid but is typically removed by hydrogenolysis. organic-chemistry.orgorganic-chemistry.org
A key consideration for this compound is the compatibility of its benzyl ester with manipulations of other protecting groups. For instance, if a Cbz group were to be used to protect the amino function, the conditions for its removal (hydrogenolysis) would simultaneously cleave the benzyl ester. This lack of orthogonality must be factored into any synthetic design. Conversely, the benzyl ester would be stable to the acidic conditions required to remove a Boc group, allowing for selective deprotection of the amine.
Table 3: Stability of Relevant Protecting Groups
| Protecting Group | Stable To | Labile To (Cleavage Conditions) | Reference |
| Benzyl (Bn) Ester | Mild acid, mild base, many oxidizing and reducing agents | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acids; Dissolving Metal Reduction (Na, NH₃) | wikipedia.orguwindsor.caorganic-chemistry.org |
| tert-Butoxycarbonyl (Boc) | Catalytic Hydrogenolysis, Base | Strong Acids (e.g., TFA, HCl) | organic-chemistry.org |
| Benzyloxycarbonyl (Cbz) | Mild Acidic and Basic Conditions | Catalytic Hydrogenolysis (H₂, Pd/C) | organic-chemistry.org |
This compound as a Key Building Block
The compound's utility as a foundational component is evident in several key areas of synthetic chemistry, from the assembly of peptides to the construction of novel heterocyclic frameworks and modified amino acids.
The synthesis of peptides is a meticulous process that involves the stepwise formation of amide bonds between amino acids. nih.govthermofisher.com This process necessitates the use of protecting groups to prevent unwanted side reactions and control the sequence of amino acid addition. masterorganicchemistry.comlibretexts.org this compound, as a derivative of the amino acid alanine, is a suitable precursor for incorporation into peptide chains. Its amino group can be protected with standard moieties like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), allowing its carboxyl group (activated after deprotection of the benzyl ester) to couple with the amino group of another amino acid. libretexts.orgresearchgate.net The nitrile side chain offers a unique functional handle that can be retained in the final peptide or chemically modified post-synthesis to introduce specific functionalities or labels. The entire process of solid-phase peptide synthesis (SPPS) relies on anchoring the first amino acid to a resin and then sequentially adding new protected amino acids, with each cycle involving deprotection and coupling steps. peptide.combachem.com
This compound is a key starting material for the synthesis of 2,3-diaminopropionic acid (DAP) and its derivatives. L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that serves as a precursor for various antibiotics and the siderophore staphyloferrin B. nih.govmedchemexpress.comwikipedia.org The synthesis involves the chemical reduction of the nitrile group (-C≡N) of the alaninate (B8444949) to a primary amine (-CH2NH2), thereby creating the 2,3-diamino functionality.
A notable application is in the development of bifunctional chelators for radiopharmaceuticals. For instance, a derivative, ethyl 2-N-(tert-butoxycarbonyl)-3-nitriloalaninate, is used as a precursor to create a DAP chelator capable of binding the [99mTc(CO)3]+ core for nuclear imaging. uzh.ch These chelators often form stable N2S2 or NS3 coordination complexes with metal ions. google.comgoogle.com The synthetic strategy allows for the creation of orthogonally protected DAP derivatives, where different protecting groups can be selectively removed, facilitating further conjugation to biomolecules or targeting ligands. mdpi.com
The functional groups within this compound make it a valuable intermediate for building complex heterocyclic structures. Research has shown that a closely related compound, ethyl N-benzoyl-3-nitriloalaninate, is used as an intermediate in the synthesis of heterocyclic modulators of the GABA-B receptor. google.com The nitrile and amine functionalities can participate in cyclization reactions to form rings. For example, the reaction of 3,3-diaminoacrylonitriles, which can be derived from nitriloalaninates, with heterocyclic azides is a known method for producing 1,2,3-triazole-containing compounds. beilstein-journals.org Such multi-component reactions are powerful tools in medicinal chemistry for generating libraries of structurally diverse heterocyclic molecules. beilstein-journals.org
Unnatural amino acids are crucial components in protein engineering and drug design. nih.govbioascent.com this compound is itself a modified amino acid and, more importantly, a precursor for synthesizing other, more complex unnatural amino acids. enamine.net The nitrile group is a versatile functional handle that can be transformed into various other groups. As discussed, its reduction leads to 2,3-diaminopropionic acid, a key unnatural amino acid. nih.govmedchemexpress.com The development of new synthetic methods, including photoredox catalysis, continues to expand the toolkit for creating novel amino acids from versatile precursors. rsc.org The ability to start with a chiral template and modify its side chain is a common strategy for producing enantiomerically pure unnatural amino acids. mdpi.comnih.gov
Role of the Benzyl Moiety as a Protecting Group
In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org The benzyl group is a widely used and effective protecting group, particularly for carboxylic acids.
In this compound, the carboxylic acid function is masked as a benzyl ester. This is a common strategy in peptide synthesis and other complex syntheses. libretexts.orgpeptide.com The benzyl ester is stable under a variety of reaction conditions, including the basic conditions used to remove Fmoc groups and the mild acidic conditions used for some other deprotection steps. libretexts.orgresearchgate.net
The primary advantage of using a benzyl ester is its selective removal under mild conditions through catalytic hydrogenolysis (e.g., using H2 gas with a palladium catalyst). libretexts.orgwikipedia.org This deprotection method is orthogonal to many other protecting groups, such as the acid-labile tert-butyl (tBu) and Boc groups, and the base-labile Fmoc group. masterorganicchemistry.comresearchgate.net This orthogonality is critical in complex syntheses, allowing for the sequential deprotection of different functional groups without affecting others.
Table 2: Comparison of Common Protecting Groups in Peptide Synthesis
| Protecting Group | Functional Group Protected | Common Removal Conditions | Source |
|---|---|---|---|
| Benzyl (Bn) | Carboxylic Acid (as ester) | Catalytic Hydrogenolysis (H2/Pd), Strong Acid (HF) | libretexts.orgresearchgate.net |
| tert-Butyl (tBu) | Carboxylic Acid (as ester) | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | libretexts.orgresearchgate.net |
| Boc | α-Amine (as carbamate) | Moderate Acid (e.g., TFA in DCM) | masterorganicchemistry.compeptide.com |
| Fmoc | α-Amine (as carbamate) | Base (e.g., Piperidine) | masterorganicchemistry.comlibretexts.org |
Selective Deprotection Methods for Benzyl Esters
The benzyl ester is a crucial carboxyl-protecting group in the multi-step synthesis of complex molecules. Its removal, or deprotection, is a critical step that requires high efficiency and selectivity to avoid affecting other sensitive functional groups within the molecule. For a compound like this compound, which contains a reactive nitrile group and a chiral center, the choice of deprotection method is paramount.
Catalytic hydrogenolysis is the most prevalent method for the deprotection of benzyl esters. wikipedia.orgcommonorganicchemistry.com This reaction involves the cleavage of the carbon-oxygen bond at the benzylic position by hydrogen gas, facilitated by a metal catalyst, typically palladium on carbon (Pd/C). ambeed.comtcichemicals.com The process is highly efficient and generally proceeds under mild conditions, yielding the carboxylic acid and toluene (B28343) as a byproduct. organic-chemistry.org
The standard procedure involves dissolving the benzyl ester in a suitable solvent, such as methanol, ethanol, or ethyl acetate (B1210297), and stirring it under a hydrogen atmosphere in the presence of a Pd/C catalyst. commonorganicchemistry.com For substrates sensitive to hydrogenation, catalytic transfer hydrogenation offers a milder alternative. organic-chemistry.org This technique uses a hydrogen donor like formic acid, 2-propanol, or tetrahydroxydiboron (B82485) in place of hydrogen gas. organic-chemistry.orgcdnsciencepub.comresearchgate.net
In the context of this compound, a key consideration is the potential reduction of the nitrile group to an amine. While catalytic hydrogenolysis is generally selective for the benzyl group, the reaction conditions must be carefully controlled. A study on the synthesis of β-cyano-ʟ-alanine from a protected precursor noted that hydrogenation with Pd-C/H2 to remove a benzyloxycarbonyl (Cbz) group also led to a small amount of the nitrile being reduced to 2,4-diaminobutyric acid. scispace.com This highlights the need for careful monitoring and optimization to ensure chemoselectivity.
The effectiveness of the catalyst can be enhanced. For instance, a combination of Pd/C and palladium hydroxide on carbon (Pd(OH)2/C) has been shown to be more efficient for some O- and N-debenzylations than either catalyst alone. tandfonline.com Furthermore, the reaction can be sensitive to pH, with the hydrogenolysis rate of benzylic alcohols on Pd/C increasing significantly in acidic conditions. nih.govresearchgate.net
Table 1: Comparison of Catalysts for Hydrogenolysis
| Catalyst System | Substrate Type | Observation | Reference |
|---|---|---|---|
| Pd/C | General Benzyl Esters | Standard, effective method. | commonorganicchemistry.com |
| Pd(OH)2/C | Benzyl Ethers/Amines | Often used, can be combined with Pd/C. | tandfonline.com |
| Pd/C + Pd(OH)2/C | Benzyl Ethers/Amines | Shortened reaction times compared to single catalysts. | tandfonline.com |
| Pd/C with hydrogen donor | Carbohydrate derivatives | Fast and simple removal of O-benzyl groups. | organic-chemistry.org |
| Pd/C with pyridine | Phenolic derivatives | Selectively removes benzyl esters while preserving other groups. | researchgate.net |
While catalytic hydrogenolysis is widely used, it is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes, that must be preserved. In such cases, alternative chemical strategies are employed.
Acidic Cleavage: Strong acids can cleave benzyl esters. organic-chemistry.org Reagents like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are effective. publish.csiro.aupublish.csiro.au However, these conditions are harsh and only suitable for substrates that can withstand strong acids. The lability of the benzyl ester to acidolysis is enhanced by electron-donating substituents on the aromatic ring; for example, a p-methoxybenzyl (PMB) ester can be cleaved with 10% TFA while a standard benzyl ester remains intact. nih.gov
Lewis Acid-Mediated Deprotection: Various Lewis acids can promote the cleavage of benzyl esters. Tin(IV) chloride (SnCl4) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, amines, and amides, making it a chemoselective option. researchgate.netdal.ca Other Lewis acids like aluminum chloride (AlCl3), boron trifluoride (BF3), and boron trichloride (B1173362) (BCl3) have also been utilized, often in combination with a scavenger like anisole (B1667542) or N,N-dimethylaniline to trap the resulting benzyl cation. dal.caacs.org
Nucleophilic Cleavage: Certain nucleophiles can deprotect benzyl esters. Transesterification using potassium cyanide in benzyl alcohol has been used to cleave amino acids from benzyl ester resins. nih.govcdnsciencepub.com Another novel method employs nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165) in methanol. This system rapidly and chemoselectively cleaves benzyl esters at room temperature, leaving other ester types (methyl, ethyl, tert-butyl) and benzyl ethers unaffected. organic-chemistry.orgorganic-chemistry.org
Table 2: Overview of Non-Hydrogenolysis Deprotection Methods for Benzyl Esters
| Method | Reagent(s) | Key Features | Reference |
|---|---|---|---|
| Acidic Cleavage | HBr/Acetic Acid, TFA | Harsh conditions; suitable for acid-stable molecules. | organic-chemistry.orgpublish.csiro.au |
| Lewis Acid Cleavage | SnCl4 | High chemoselectivity; cleaves benzyl esters over benzyl ethers/amides. | dal.ca |
| Lewis Acid Cleavage | AlCl3-anisole | Allows selective deprotection in the presence of alkyl esters. | dal.ca |
| Nucleophilic Cleavage | Nickel Boride | Rapid, mild, and highly chemoselective. | organic-chemistry.orgorganic-chemistry.org |
| Transesterification | KCN/Benzyl Alcohol | Used for cleaving amino acids from resin supports. | nih.govcdnsciencepub.com |
Chiral Synthesis and Stereocontrol Applications
This compound, as a derivative of the chiral amino acid alanine, is a valuable building block in asymmetric synthesis. The goal of asymmetric synthesis is to create a specific stereoisomer of a chiral molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological activities. york.ac.uktcichemicals.com
The compound itself is a derivative of β-cyanoalanine. The synthesis of β-cyanoalanine derivatives and their application in constructing more complex chiral molecules is an active area of research. scispace.comresearchgate.net For example, zinc-mediated addition of α-bromoacetonitrile to enantiopure N-tert-butanesulfinyl α-imino esters has been shown to produce β-cyanoalanine derivatives with good diastereoselectivity. researchgate.net This demonstrates a method where the stereochemistry of a starting material is used to control the formation of a new stereocenter.
In many synthetic strategies, a "chiral auxiliary" is used. This is a chiral molecule that is temporarily attached to a non-chiral substrate to direct a reaction to produce a single enantiomer of the product. york.ac.uksigmaaldrich.com While there is no specific literature detailing this compound itself as a chiral auxiliary, its components—a chiral amino acid core and a benzyl ester—are common features in such strategies. For instance, N-acyloxazolidinones, often derived from amino acids, are widely used as chiral auxiliaries in asymmetric aldol (B89426) reactions to create new stereocenters with high control. sigmaaldrich.comscielo.org.mx
The stereocenter in this compound can influence the stereochemical outcome of reactions at adjacent positions. Its use as a chiral building block allows for the transfer of its inherent chirality into a larger, more complex target molecule. This is a fundamental strategy in "chiral pool" synthesis, where readily available chiral compounds are used as starting materials. tcichemicals.com The synthesis of unnatural α-amino acids and peptides often relies on such chiral precursors to ensure the final product has the correct three-dimensional structure. researchgate.net
Conclusion
Benzyl (B1604629) 3-nitriloalaninate, while not a widely commercialized or extensively studied compound, represents a potentially valuable building block in organic synthesis. Its combination of a protected amino group, a reactive nitrile, and a readily cleavable benzyl ester makes it a versatile intermediate for the construction of complex nitrogen-containing molecules. The principles of α-aminonitrile chemistry and the strategic use of protecting groups underscore its potential in the synthesis of heterocycles and unnatural amino acids, highlighting a promising area for future research and application.
Mechanistic and Theoretical Studies of Nitriloamino Acid Esters
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. researchgate.net For nitriloamino acid esters, quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to map out potential energy surfaces, identify transition states, and analyze the electronic structure of reactants, intermediates, and products. mdpi.com
Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding the mechanisms of organic reactions, including those involving nitriloamino acid esters and related compounds. researchgate.netmdpi.com MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. mdpi.com This theory has been successfully applied to various reaction types, including cycloadditions, which are relevant to the potential reactivity of the nitrile group in Benzyl (B1604629) 3-nitriloalaninate.
In the context of related systems like nitrones and nitrile oxides, MEDT, in conjunction with DFT calculations, has been used to elucidate the mechanisms of [3+2] cycloaddition (32CA) reactions. researchgate.netrsc.orgluisrdomingo.com These studies often involve the topological analysis of the Electron Localization Function (ELF), which provides a quantitative description of the bonding, non-bonding, and lone-pair electron densities in a molecule. mdpi.com For instance, the zwitterionic character of some reactants, as revealed by ELF analysis, can explain their participation in certain types of polar reactions. researchgate.net
Table 1: Conceptual DFT Reactivity Indices for a Model Nitrile System
| Index | Value (eV) | Description |
| Electronic Chemical Potential (μ) | -3.5 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | 7.0 | Represents the resistance to change in electron distribution. |
| Electrophilicity (ω) | 0.89 | Global electrophilicity index. |
| Nucleophilicity (N) | 2.5 | Global nucleophilicity index. |
Note: These are representative values for a generic nitrile-containing compound and are used for illustrative purposes. Actual values for Benzyl 3-nitriloalaninate would require specific calculations.
Computational studies, guided by MEDT, provide a detailed analysis of reaction mechanisms and selectivity (regio- and stereoselectivity). For example, in intramolecular [3+2] cycloaddition reactions of related nitrile oxide systems, DFT calculations have been used to explore different stereoisomeric pathways (e.g., endo and exo). rsc.org The calculated activation energies and Gibbs free energies for these pathways can predict which product is kinetically and thermodynamically favored, often showing excellent agreement with experimental observations. rsc.org
The analysis of the global electron density transfer (GEDT) at the transition state is a key feature of MEDT in polar reactions. mdpi.com A significant GEDT value indicates a highly polar process, which can influence the reaction rate and mechanism. For instance, some polar cycloaddition reactions are found to proceed through a two-stage, one-step mechanism. mdpi.com
Bonding Evolution Theory (BET), another tool used in conjunction with MEDT, provides a detailed timeline of bond formation and breaking during a reaction. rsc.org This analysis can reveal whether a reaction is concerted (all bonds form and break simultaneously) or stepwise.
Elucidation of Reaction Kinetics and Thermodynamics
For instance, in the solvolysis of related benzyl compounds like benzyl chloroformates, kinetic studies have been performed to understand the reaction mechanism. researchgate.net Such studies often involve determining the specific rates of reaction under different solvent conditions and correlating them using equations like the extended Grunwald-Winstein equation. researchgate.net Similarly, kinetic studies on the benzylation of anilines with benzyl halides have shown second-order kinetics, consistent with an SN2 mechanism. unict.it These experimental approaches, when combined with computational modeling, can provide a comprehensive picture of the reaction dynamics.
Table 2: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction of a Nitriloamino Acid Ester
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (ΔG‡) | 25.0 | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15.0 | The net change in heat content during the reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -12.5 | The overall change in free energy, indicating spontaneity. |
Note: These values are hypothetical and serve to illustrate the types of data obtained from computational studies.
Investigation of Intermolecular Interactions and Catalysis
The study of intermolecular interactions is crucial for understanding how solvents and catalysts can influence the reactivity of nitriloamino acid esters. Computational models can simulate these interactions and predict their effects on the reaction mechanism and energetics. For example, the role of Lewis acid catalysts in [3+2] cycloaddition reactions has been investigated using MEDT. luisrdomingo.com These studies can reveal how a catalyst interacts with the reactants to lower the activation energy and enhance the reaction rate and selectivity.
Furthermore, understanding the reactivity of the benzyl-tin bond towards electrophilic reagents through kinetic studies provides a comparative framework for the electrophilic substitution reactions that the benzyl group in this compound might undergo. surrey.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
